molecular formula C29H24ClFN2O2 B11639389 4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11639389
M. Wt: 487.0 g/mol
InChI Key: NWBJTZQCIDKQJU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps, including the formation of the quinoline ring and the introduction of the various substituents. The synthetic route typically involves the following steps:

    Formation of the Quinoline Ring: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of Substituents: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions, often using reagents such as chlorobenzene, fluorobenzene, and bromobenzene.

    Final Assembly: The final step involves the coupling of the quinoline derivative with the appropriate carboxamide derivative under conditions that promote amide bond formation.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different substituents, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it valuable for various scientific research applications.

Properties

Molecular Formula

C29H24ClFN2O2

Molecular Weight

487.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C29H24ClFN2O2/c1-17-26(29(35)33-23-10-6-5-9-22(23)31)27(19-11-13-21(30)14-12-19)28-24(32-17)15-20(16-25(28)34)18-7-3-2-4-8-18/h2-14,20,27,32H,15-16H2,1H3,(H,33,35)

InChI Key

NWBJTZQCIDKQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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